
3,3,3-Trifluoro-DL-alanine
Overview
Description
3,3,3-Trifluoro-DL-alanine (TFA) is an amino acid that is widely used in scientific research applications. It is a versatile compound that is utilized in a variety of biochemical, physiological, and laboratory experiments. TFA is a derivative of alanine, an amino acid that is found naturally in proteins. It is an important molecule due to its ability to interact with other molecules and its ability to form strong hydrogen bonds.
Scientific Research Applications
It is utilized in structural and vibrational spectroscopic studies of amino acid hexafluorosilicates (Ghazaryan, Fleck, & Petrosyan, 2012).
Acts as an inhibitor of the enzyme cytoplasmic aspartate transaminase-1, demonstrating its potential in biochemical research (Relimpio, Slebe, & Martinez‐Carrion, 1975).
Found to be an effective inducer for D-amino acid oxidase production in Trigonopsis variabilis, showing promise in biotechnological applications (Gupta, Gundampati, & Debnath, 2012).
Inactivates alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus, useful for studies in microbial physiology and antibiotic resistance (Faraci & Walsh, 1989).
Inhibits the growth of Leuconostoc dextranicum 8086, with its toxicity being competitively reversed by leucine, indicating potential use in studying microbial interactions and control (Edelson, Skinner, Ravel, & Shive, 1959).
Used as a new non-linear optical material with higher efficiency than standard KDP in photonics and materials science research (Dhas & Natarajan, 2008).
Essential in the metabolism of animals, plants, and microorganisms, and used as a precursor for many industrial chemicals in diverse sectors such as medicine, feed, food, and environmental applications (Wang, Mao, Wang, Ma, & Chen, 2021).
Its cationic form is characterized by a positively charged amino group and an uncharged carboxylic acid group, with its structure stabilized by a three-dimensional network of interactions, useful in crystallography and structural biology (Rajagopal, Krishnakumar, Nandhini, Mostad, & Natarajan, 2003).
When covalently bonded to giant arsenotungstate, it exhibits rapid photochromic and decent proton conduction properties, relevant in materials science and photochemistry (Zheng, Yang, Niu, Ye, Ma, Wang, & Niu, 2022).
Mechanism of Action
Target of Action
The primary target of 3,3,3-Trifluoro-DL-alanine is the alanine racemase . Alanine racemase is a group of PLP-dependent bacterial enzymes that catalyze the racemization of alanine, providing D-alanine for cell wall synthesis .
Mode of Action
This compound interacts with its target, alanine racemase, as a suicide substrate . The alanine racemase from Escherichia coli B has been shown to process DL isomers of beta-fluoroalanine as suicide substrates . This interaction results in the inactivation of the enzyme .
Biochemical Pathways
The action of this compound affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a major component of the bacterial cell wall. The inactivation of alanine racemase disrupts the production of D-alanine, a crucial component of the peptidoglycan layer, thereby affecting the integrity of the bacterial cell wall .
Pharmacokinetics
It’s worth noting that this compound is a poor substrate for d-amino acid oxidase, the enzyme largely responsible for mammalian d-amino acid metabolism . This could potentially impact its bioavailability and distribution within the body.
Result of Action
The result of this compound’s action is the inactivation of the alanine racemase enzyme . This inactivation disrupts the production of D-alanine, a crucial component of the peptidoglycan layer, thereby affecting the integrity of the bacterial cell wall . This disruption can lead to the death of the bacterial cell, making this compound a potential antibacterial agent .
Action Environment
It’s worth noting that the compound is stable in human and mouse serum , suggesting that it may be stable in various physiological environments
Biochemical Analysis
Biochemical Properties
3,3,3-Trifluoro-DL-alanine is known to interact with the enzyme alanine racemase, which is a PLP-dependent bacterial enzyme that catalyzes the racemization of alanine . The alanine racemase from Escherichia coli B has been shown to process DL isomers of beta-fluoroalanine as suicide substrates .
Cellular Effects
It is known that it can cause skin and eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme alanine racemase. It acts as a suicide substrate for this enzyme, leading to its inactivation . This interaction involves the formation of strong hydrogen bonds due to the trifluoromethyl group of this compound .
Temporal Effects in Laboratory Settings
It is known that it should be stored at a temperature of 2-8°C
Metabolic Pathways
properties
IUPAC Name |
2-amino-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQKIDUCWWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17463-43-3 | |
| Record name | 3,3,3-Trifluoroalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17463-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-trifluoro-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




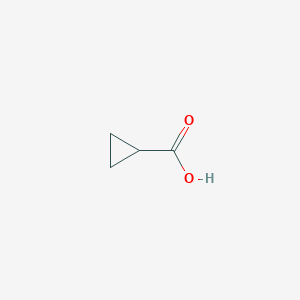
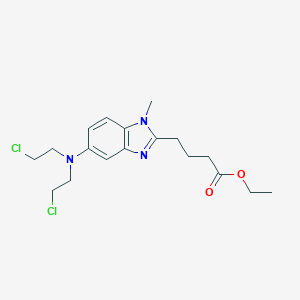
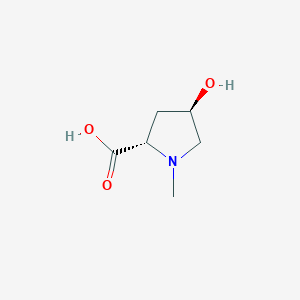
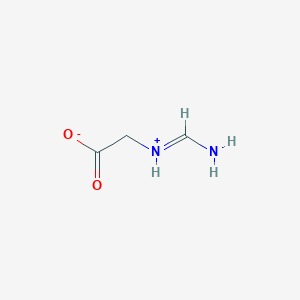
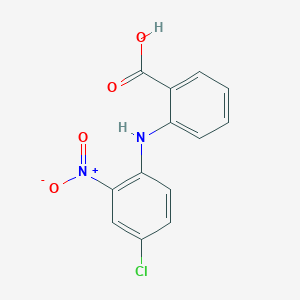

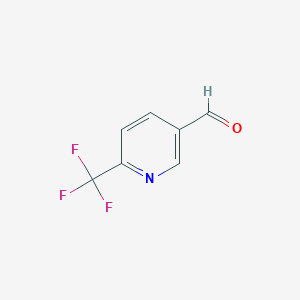




![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)